molecular formula C16H26N6O2 B6960023 N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide

N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide

Cat. No.: B6960023
M. Wt: 334.42 g/mol
InChI Key: HKDWZNOFWGKFGV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a triazole moiety

Properties

IUPAC Name

N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-13(22-12-17-11-18-22)15(23)20-7-9-21(10-8-20)16(24)19-14-5-3-2-4-6-14/h11-14H,2-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDWZNOFWGKFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)NC2CCCCC2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The triazole moiety is introduced via a cycloaddition reaction, often referred to as “click chemistry,” which involves the reaction of an azide with an alkyne .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.

    Substitution: The cyclohexyl group or the triazole moiety can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazolone derivatives, while substitution reactions can yield a wide range of functionalized piperazine compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide is unique due to its combination of a piperazine ring, cyclohexyl group, and triazole moiety

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